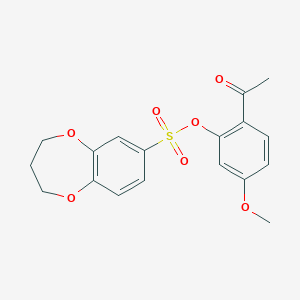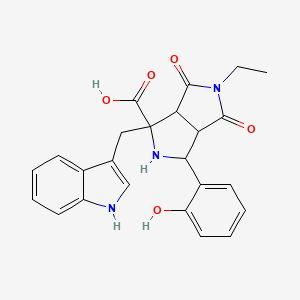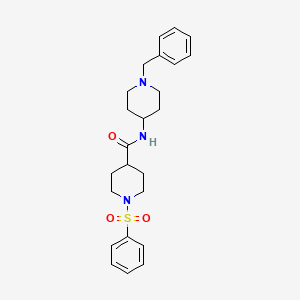![molecular formula C15H23N3O5 B7538058 Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It is commonly referred to as TBOA and is known for its ability to inhibit the uptake of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
科学的研究の応用
TBOA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of glutamate uptake, which makes it a promising candidate for the treatment of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.
作用機序
TBOA inhibits the uptake of glutamate by binding to the glutamate transporters located on the cell membrane. This results in an increase in the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has been shown to be a non-competitive inhibitor of glutamate uptake, which means that it binds to a site on the transporter that is distinct from the glutamate binding site.
Biochemical and Physiological Effects
TBOA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, TBOA has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using TBOA in lab experiments is its potency as a glutamate uptake inhibitor. This makes it a useful tool for studying the role of glutamate in various physiological processes. However, one of the limitations of using TBOA is its non-specificity, as it can also inhibit the uptake of other neurotransmitters such as GABA and glycine. Additionally, TBOA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on TBOA. One area of interest is the development of more specific glutamate uptake inhibitors that do not inhibit the uptake of other neurotransmitters. Another area of interest is the development of TBOA derivatives that have improved potency and selectivity. Additionally, TBOA has been shown to have potential applications in the treatment of cancer and inflammatory diseases, and further research is needed to explore these potential therapeutic uses.
合成法
The synthesis of TBOA involves the reaction of tert-butyl 4-(bromomethyl)piperazine-1-carboxylate with 5-methyl-1,2-oxazole-3-carboxylic acid followed by the deprotection of the tert-butyl group using trifluoroacetic acid. The resulting product is a white crystalline powder that is soluble in dimethyl sulfoxide and other organic solvents.
特性
IUPAC Name |
tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-11-9-12(16-23-11)21-10-13(19)17-5-7-18(8-6-17)14(20)22-15(2,3)4/h9H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJRRIZCXJHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![1-[4-(2-Phenylpropan-2-yl)phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7537977.png)

![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)




![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
![2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538042.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)